N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Description

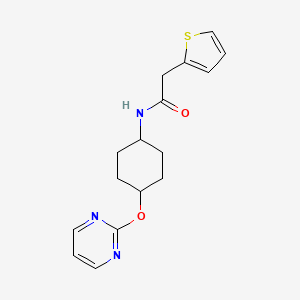

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a trans-1,4-disubstituted cyclohexyl core. The compound integrates two heterocyclic moieties: a pyrimidin-2-yloxy group at the 4-position of the cyclohexane ring and a thiophen-2-yl substituent on the acetamide side chain (Fig. 1). This structural design combines aromatic heterocycles (pyrimidine and thiophene) with a conformationally rigid cyclohexyl scaffold, which may enhance binding specificity and metabolic stability in pharmacological contexts.

Such methods typically employ polar aprotic solvents (e.g., DMF) and activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(11-14-3-1-10-22-14)19-12-4-6-13(7-5-12)21-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRROILFVACRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group through a nucleophilic substitution reaction.

Introduction of the thiophen-2-yl group: The thiophen-2-yl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Acetamide formation: The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-(pyrimid

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 317.4 g/mol. Its structure includes a cyclohexyl ring, a pyrimidin-2-yloxy group, and a thiophen-2-yl acetamide moiety, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 2034247-79-3 |

| Functional Groups | Pyrimidine, Thiophene |

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, including:

- Antiviral Activity : Research indicates potential antiviral properties, particularly against RNA viruses. The compound's structure may enhance its affinity for viral targets.

- Antimicrobial Effects : Similar compounds with isonicotinamide structures have shown antimicrobial properties, suggesting that this compound may exhibit similar activities.

- Anti-inflammatory Properties : The presence of the thiophenyl group is often associated with anti-inflammatory effects in various compounds.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies have highlighted its binding affinity with various proteins involved in disease pathways.

Interaction Studies

Interaction studies typically focus on:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or inflammatory processes.

- Receptor Binding : Its structural components suggest it could bind effectively to receptors involved in neurotransmission or immune response.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antiviral Efficacy : A study found that derivatives with pyrimidine rings exhibited significant antiviral activity against HIV and other viruses, with EC50 values indicating effective concentrations for therapeutic use .

- Cytotoxicity Profiles : Compounds with similar structures demonstrated varying degrees of cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiophene and pyrimidine components significantly impact biological activity, guiding future synthesis efforts .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound substitutes thiophene (a sulfur-containing heterocycle) for the pyrrole () or phenyl groups () in analogs. Thiophene’s electron-rich π-system may enhance hydrophobic interactions in biological targets compared to pyrimidine or cyanophenoxy groups .

Synthetic Yields : ISRIB-A14 () achieves an 86% yield via sequential carbodiimide coupling, highlighting the efficiency of this method for structurally complex acetamides. The target compound’s synthesis would likely face challenges in regioselective functionalization of the cyclohexyl core.

Molecular Weight : The target compound’s estimated molecular weight (~344.4 g/mol) is comparable to ISRIB derivatives, suggesting similar pharmacokinetic profiles (e.g., moderate oral bioavailability).

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, insights can be inferred from structurally related molecules:

- ISRIB Analogs (): These compounds modulate the integrated stress response (ISR) pathway by dimerizing eIF2B. Substituents like chlorophenoxy or cyanophenoxy enhance potency by increasing lipophilicity and membrane permeability .

- Antimicrobial Acetamides () : Thiophene-containing analogs exhibit broad-spectrum antimicrobial activity, likely due to sulfur’s role in disrupting microbial membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexyl ring via nucleophilic substitution (e.g., pyrimidin-2-yloxy group introduction under basic conditions) .

- Subsequent acylation with thiophen-2-ylacetic acid derivatives requires coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or DCM) .

- Key variables : Temperature (60–80°C for cyclization steps), solvent polarity (DMF enhances nucleophilicity), and catalyst selection (e.g., palladium for cross-coupling if applicable) .

- Data Analysis : Yield optimization tables from analogous compounds suggest that reaction times >12 hours and inert atmospheres improve reproducibility .

Q. How can structural integrity and purity be confirmed for this compound?

- Analytical Workflow :

- NMR : and NMR to verify cyclohexyl stereochemistry (trans-1,4 substitution) and thiophene-acetamide linkage. Discrepancies in aromatic proton splitting patterns may indicate impurities .

- HPLC-MS : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to detect byproducts (e.g., deacetylated intermediates) .

- X-ray crystallography : For absolute stereochemical confirmation, though limited by crystallizability .

Advanced Research Questions

Q. How do electronic and steric effects of the pyrimidin-2-yloxy and thiophen-2-yl groups influence bioactivity?

- Computational & Experimental Approaches :

- DFT Calculations : Analyze electron density distribution to predict nucleophilic/electrophilic sites. Pyrimidine’s electron-withdrawing nature may enhance binding to kinase ATP pockets .

- SAR Studies : Compare analogs with substituted pyrimidines (e.g., 5-fluoro derivatives ) or thiophene replacements (e.g., furan ). Bioactivity assays (e.g., enzyme inhibition) quantify steric tolerance .

Q. What strategies resolve discrepancies in reported solubility and stability data?

- Methodological Refinement :

- Solubility Profiling : Use standardized buffers (PBS, pH 7.4) and DMSO stock solutions. Discrepancies often arise from polymorphic forms or residual solvents .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Thiophene oxidation or pyrimidine hydrolysis products indicate instability .

Q. How can in vitro and in vivo pharmacokinetic (PK) parameters be optimized for this compound?

- Experimental Design :

- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption. The cyclohexyl group may reduce permeability due to high logP (>3.5) .

- Metabolic Stability : Liver microsome assays (human/rodent) identify cytochrome P450 liabilities. Thiophene metabolism to reactive intermediates requires glutathione trapping assays .

- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility, guided by phase diagrams .

Critical Analysis of Contradictions

- Stereochemical Purity : Discrepancies in bioactivity may stem from undetected cis/trans isomerism in the cyclohexyl ring. Chiral HPLC or NOESY NMR is essential for validation .

- Assay Variability : IC values for kinase inhibition vary between labs due to ATP concentration differences (1–10 mM). Normalize data to internal controls .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.